molecular formula C12H9IS B3058229 Benzene, 1-iodo-4-(phenylthio)- CAS No. 88519-49-7

Benzene, 1-iodo-4-(phenylthio)-

Cat. No.: B3058229
CAS No.: 88519-49-7
M. Wt: 312.17 g/mol
InChI Key: SZOYJRZFRWCAEL-UHFFFAOYSA-N
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Description

Benzene, 1-iodo-4-(phenylthio)- is an organic compound with the molecular formula C12H9IS It is a derivative of benzene, where an iodine atom and a phenylthio group are substituted at the 1 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-iodo-4-(phenylthio)- typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-(phenylthio)benzene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and may require a catalyst such as copper(II) sulfate to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for Benzene, 1-iodo-4-(phenylthio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-iodo-4-(phenylthio)- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom.

    Oxidation and Reduction: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

    Coupling Reactions: The iodine atom can be replaced by other groups through coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while coupling reactions can introduce various substituents at the iodine position.

Scientific Research Applications

Benzene, 1-iodo-4-(phenylthio)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-iodo-4-(phenylthio)- involves its ability to participate in electrophilic and nucleophilic substitution reactions. The iodine atom and phenylthio group influence the reactivity of the benzene ring, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-iodo-4-(phenylethynyl)-
  • Benzene, 1-iodo-4-(phenylmethyl)-
  • Benzene, 1-iodo-4-(phenylamino)-

Uniqueness

Benzene, 1-iodo-4-(phenylthio)- is unique due to the presence of both an iodine atom and a phenylthio group, which confer distinct chemical properties. These substituents influence the compound’s reactivity and make it suitable for specific types of chemical transformations that may not be as efficient with other similar compounds.

Properties

IUPAC Name

1-iodo-4-phenylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOYJRZFRWCAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545655
Record name 1-Iodo-4-(phenylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88519-49-7
Record name 1-Iodo-4-(phenylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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